molecular formula C7H2F5NO2 B012023 3,4-Difluoro-5-nitrobenzotrifluoride CAS No. 101646-01-9

3,4-Difluoro-5-nitrobenzotrifluoride

Cat. No. B012023
M. Wt: 227.09 g/mol
InChI Key: OADFVSQNTMBILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been explored through reactions involving nucleophiles and electrophiles, demonstrating the versatility of nitrobenzotrifluorides in organic synthesis. For instance, the reactions of 3-nitro-4-chlorobenzotrifluoride with heterocycles have produced a range of heterocyclic compounds, indicating the reactivity of such fluorinated compounds towards nucleophilic substitution reactions (Mei-Jin Chen, Ching-Sung Chi, & Qing‐Yun Chen, 1990).

Molecular Structure Analysis

Crystal structure analysis of isomers of 3-nitrobenzotrifluoride has revealed details about their conformation and packing in the solid state. The study of 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer has provided insights into their molecular arrangements and interactions, highlighting the impact of nitro and trifluoromethyl groups on the molecular geometry (D. Lynch & I. Mcclenaghan, 2003).

Chemical Reactions and Properties

Studies have shown the relative mobility of the nitro group and fluorine atom in nitrobenzotrifluorides, shedding light on the reaction mechanisms and the influence of substituent structure on reactivity. Such insights are crucial for designing synthetic routes involving these compounds (I. A. Khalfina & V. M. Vlasov, 2002).

Physical Properties Analysis

The physical properties of fluorinated compounds, including their solubility, thermal stability, and optical transparency, have been extensively studied. For example, the synthesis and characterization of fluorinated polyimides have demonstrated the effect of fluorine substituents on the material properties, such as improved solubility and lower dielectric constants, which are important for applications in electronics and materials science (Chin‐Ping Yang & Feng-Zhi Hsiao, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds related to 3,4-Difluoro-5-nitrobenzotrifluoride have been the subject of research to understand the influence of fluorine atoms and nitro groups on their chemical behavior. Studies on nucleophilic aromatic substitution reactions highlight the significant impact of the trifluoromethyl group on the reactivity of nitrophenyl ethers with nucleophiles, providing a foundation for developing new synthetic methodologies (C. Isanbor & A. I. Babatunde, 2019).

Scientific Research Applications

  • Organic Synthesis and Catalysis : A study demonstrated the preparation of S-linked and N-substituted heterocycles from derivatives of benzotrifluoride, highlighting potential applications in organic synthesis and catalysis (Chen, Chi, & Chen, 1990).

  • Biological Materials Analysis : The compound has been used for determining sulfhydryl groups in biological materials, and for studying the splitting of disulfide bonds in blood (Ellman, 1959).

  • Chemical Manufacturing : A 2020 study focused on the continuous-flow millireactor synthesis of a derivative, 5-fluoro-2-nitrobenzotrifluoride, which is significant for the commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

  • Polymer Science : Fluorinated polyimides based on derivatives of benzotrifluoride have been developed, showing enhanced solubility, lower dielectric constants, and reduced moisture absorption, which are crucial for certain industrial applications (Yang & Hsiao, 2004).

  • Pharmaceutical Research : The trifluoromethyl group in the compound significantly affects its reactivity with nucleophiles, which is a key factor in pharmaceutical and chemical reactions (Isanbor & Babatunde, 2019).

  • Explosive Materials : Synthesis and stabilization of certain derivatives of benzotrifluoride have led to the development of powerful explosives with promising detonation performance (Tang et al., 2015).

  • Optical Materials : Some derivatives have been identified as potential nonlinear optical materials due to their high bioactivity and significant hyperpolarizability (Arivazhagan, Rexalin, & Ilango, 2014).

  • Environmental Studies : Analytical methods have been developed for determining and quantifying derivatives of benzotrifluoride in groundwater, revealing several previously unreported environmental contaminants (Lava et al., 2013).

properties

IUPAC Name

1,2-difluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADFVSQNTMBILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371786
Record name 3,4-Difluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-5-nitrobenzotrifluoride

CAS RN

101646-01-9
Record name 3,4-Difluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-5-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kusumi, K Shinozaki, Y Yamaura… - Bioorganic & Medicinal …, 2015 - Elsevier
Our initial lead compound 2 was modified to improve its metabolic stability. The resulting compound 5 showed excellent metabolic stability in rat and human liver microsomes. We …
Number of citations: 16 www.sciencedirect.com

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